molecular formula C15H16N6O B2716068 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2415631-82-0

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2716068
CAS No.: 2415631-82-0
M. Wt: 296.334
InChI Key: UAXLXQLOGHJDEK-UHFFFAOYSA-N
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Description

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further functionalized with a methoxypyrimidine group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the Pyridine Ring: The piperazine intermediate is then reacted with a pyridine derivative, such as 3-cyanopyridine, under nucleophilic substitution conditions.

    Methoxypyrimidine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyrimidine group, in particular, contributes to its ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-22-14-9-13(18-11-19-14)20-5-7-21(8-6-20)15-12(10-16)3-2-4-17-15/h2-4,9,11H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXLXQLOGHJDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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